N-benzoylguanidine hydrochloride
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Overview
Description
N-benzoylguanidine hydrochloride is a nitrogen-containing heterocyclic compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has shown potential in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoylguanidine hydrochloride typically involves the reaction of benzoyl chloride with guanidine hydrochloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-benzoylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-benzoylguanidine oxide.
Reduction: Reduction reactions can convert it to N-benzylguanidine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-benzoylguanidine oxide.
Reduction: N-benzylguanidine.
Substitution: Various N-substituted guanidines.
Scientific Research Applications
N-benzoylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various guanidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzoylguanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. The pathways involved include the inhibition of integrin receptors and other enzyme systems .
Comparison with Similar Compounds
Similar Compounds
- N-benzylguanidine hydrochloride
- N-phenylguanidine hydrochloride
- N-methylguanidine hydrochloride
Uniqueness
N-benzoylguanidine hydrochloride is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in inhibiting certain enzymes and receptors, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
3166-28-7 |
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Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
N-(diaminomethylidene)benzamide;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c9-8(10)11-7(12)6-4-2-1-3-5-6;/h1-5H,(H4,9,10,11,12);1H |
InChI Key |
TVAWJXOBZYWQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C(N)N.Cl |
Origin of Product |
United States |
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